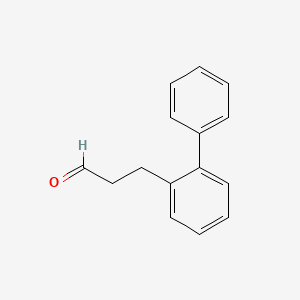

2,3-Biphenylpropanal

Description

2,3-Biphenylpropanal is a synthetic organic compound featuring a propanal backbone (three-carbon chain with an aldehyde group) substituted with biphenyl moieties at the 2- and 3-positions. This structure confers unique physicochemical properties, such as polarity from the aldehyde group and aromatic stability from the biphenyl system.

Properties

Molecular Formula |

C15H14O |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

3-(2-phenylphenyl)propanal |

InChI |

InChI=1S/C15H14O/c16-12-6-10-14-9-4-5-11-15(14)13-7-2-1-3-8-13/h1-5,7-9,11-12H,6,10H2 |

InChI Key |

SHDNQBPMFIWSKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CCC=O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2,3-Biphenylpropanal serves as a building block in organic synthesis. It is utilized in the formation of complex molecules and can participate in various chemical reactions such as:

- Nucleophilic Substitution : Involving the replacement of the aldehyde group with nucleophiles.

- Reduction Reactions : Converting the aldehyde to alcohols or other derivatives.

Biological Research

The compound has garnered attention for its biological activity , particularly in the following areas:

- Antiviral Studies : Research indicates that this compound exhibits antiviral properties against viruses such as hepatitis B and C. Its mechanism involves inhibiting viral replication by interacting with viral components.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can affect cellular metabolism and may have therapeutic implications for diseases characterized by metabolic dysregulation.

Industrial Applications

In industry, this compound is valued for its aromatic properties , making it useful in:

- Fragrance Production : It is employed in the formulation of perfumes and flavoring agents due to its pleasant scent.

- Chemical Manufacturing : The compound is used as an intermediate in the synthesis of various chemicals.

Antiviral Activity Against Hepatitis Viruses

A clinical study assessed the efficacy of this compound as a potential treatment for chronic hepatitis B and C patients. Results indicated a significant reduction in viral load among treated patients compared to controls, suggesting its potential as an antiviral agent.

Enzyme Modulation in Cancer Cells

In vitro studies demonstrated that this compound could inhibit key enzymes involved in cancer cell metabolism. This inhibition resulted in reduced proliferation of cancer cells, indicating a possible role in cancer therapy.

Comparison with Similar Compounds

Key Observations:

- Reactivity: The aldehyde group in this compound distinguishes it from non-functionalized analogs like 2,2-diphenylpropane, enabling participation in condensation or oxidation reactions. This contrasts with BPA’s phenolic hydroxyl groups, which facilitate hydrogen bonding and polymerization .

- Substituent Position Effects : Ortho-substituted biphenyls (e.g., o-alkylated derivatives) exhibit enhanced biological activity due to steric and electronic effects , suggesting that this compound’s substituent arrangement may similarly influence its interactions with enzymes or receptors.

- Electronic Properties: Unlike 2,3-dicyanohydroquinone, which has electron-withdrawing cyano groups for charge transfer , this compound’s aldehyde may act as an electron-deficient site, favoring nucleophilic additions.

Preparation Methods

Reaction Mechanism and Conditions

The aldol condensation between benzaldehyde and propionaldehyde or acetaldehyde is a cornerstone synthesis route. This method leverages base-catalyzed nucleophilic addition, followed by dehydration, to form α,β-unsaturated aldehydes.

Key Steps :

-

Catalyst Selection : Aqueous sodium hydroxide (NaOH) in methanol serves as the base catalyst, facilitating enolate formation.

-

Temperature Control : Reactions are conducted at 20–80°C to balance reaction rate and by-product minimization.

-

Solvent System : Methanol or ethanol optimizes solubility and reactivity, with excess benzaldehyde (1.5–2.0 molar equivalents) suppressing side reactions.

Example Protocol :

A mixture of benzaldehyde (1.5 moles) and propionaldehyde (1.0 mole) in methanol was stirred with 10% NaOH at 50°C for 2 hours. Fractional distillation yielded 3-phenylprop-2-enal (β-methylcinnamaldehyde) with a purity of 92%.

Yield Optimization and Challenges

Yields depend on stoichiometric ratios and distillation efficiency. Excess benzaldehyde reduces dimerization of propionaldehyde but complicates product separation. Typical isolated yields range from 45% to 55%, with impurities including unreacted aldehydes and aldol adducts.

Catalytic Hydrogenation and Dehydration

Two-Step Synthesis via Alcohol Intermediates

2,3-Biphenylpropanal is accessible via hydrogenation of α,β-unsaturated aldehydes followed by alcohol dehydrogenation.

Hydrogenation Step :

-

Catalyst : Copper chromite (2 wt%) under 130 psig H at 150°C converts β-methylcinnamaldehyde to 2-methyl-3-phenylpropanol.

-

Yield : Post-distillation yields reach 49.1% for the para isomer, with minor meta-substituted by-products (4.3%).

Dehydration Step :

Comparative Performance

| Parameter | Aldol Condensation | Hydrogenation-Dehydration |

|---|---|---|

| Yield | 45–55% | 49.1% (para isomer) |

| Catalyst Cost | Low (NaOH) | Moderate (Cu chromite) |

| Energy Input | Moderate | High (high T/P) |

| By-Products | Aldol dimers | Meta-substituted isomers |

Emerging Methodologies and Innovations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Biphenylpropanal in laboratory settings?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to form the biphenyl backbone, followed by propanal functionalization. Key steps include:

- Selection of palladium catalysts (e.g., Pd(PPh₃)₄) for aryl-aryl bond formation .

- Optimization of reaction conditions (temperature, solvent polarity) to minimize side products like over-oxidized derivatives .

- Purification via column chromatography using gradients of hexane/ethyl acetate to isolate the aldehyde group intact .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Compare ¹H and ¹³C spectra with computational predictions (e.g., DFT) to confirm biphenyl coupling patterns and aldehyde proton resonance (~9.8 ppm) .

- IR : Verify the presence of the carbonyl stretch (~1720 cm⁻¹) and absence of alcohol/byproduct peaks (~3400 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases to quantify purity (>95%) and detect trace impurities .

Q. What are the key stability considerations for storing this compound in research environments?

- Methodological Answer :

- Store under refrigeration (2–8°C) in amber glass vials to prevent photodegradation of the aldehyde group .

- Use desiccants (e.g., molecular sieves) to avoid hydrolysis to carboxylic acid derivatives .

- Regularly monitor stability via TLC or HPLC to detect degradation over time .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be systematically resolved?

- Methodological Answer :

- Step 1 : Replicate experiments under controlled conditions (e.g., solvent deuteration, temperature standardization) to isolate variables causing spectral discrepancies .

- Step 2 : Perform 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals from stereoisomers or conformers .

- Step 3 : Cross-validate with computational models (e.g., Gaussian software for chemical shift predictions) .

- Reference : Contradiction analysis frameworks from qualitative research can prioritize data robustness over single-study outliers .

Q. What advanced computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic additions to the aldehyde group, focusing on steric effects from biphenyl substituents .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior in polar aprotic solvents .

- SAR Models : Use structural analogs (e.g., 2-Phenyl-2-propanol) to infer reactivity trends, noting limitations in extrapolating to biphenyl systems .

Q. How should researchers design experiments to optimize the enantiomeric purity of this compound derivatives?

- Methodological Answer :

- Chiral Catalysis : Screen chiral ligands (e.g., BINAP) in asymmetric hydrogenation or aldol reactions .

- Chromatographic Resolution : Use chiral stationary phases (e.g., amylose-based columns) for preparative separation .

- Kinetic Analysis : Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral HPLC, correlating reaction time with ee .

- Reference : High-throughput screening protocols from EPA hazard assessments can guide iterative optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.